ABT-491 hydrochloride

Description

Overview of ABT-491 Hydrochloride as a Research Compound

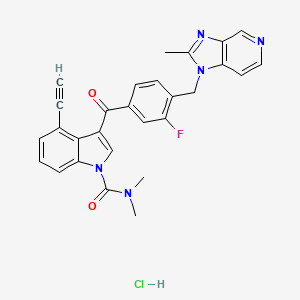

This compound, identified by the CAS number 189689-94-9, is a highly potent and selective antagonist for the Platelet-Activating Factor receptor (PAF-R). scbt.com Its chemical formula is C28H22FN5O2•HCl, and it has a molecular weight of 515.97. scbt.com In research settings, it is recognized as an orally available ethynylindole compound. merckmillipore.com

The compound's primary application is in research, where it is used to investigate the physiological and pathological roles of PAF. abmole.com It is a valuable tool for studying inflammatory and allergic conditions where PAF is believed to play a major role. pjps.pk ABT-491 has been shown to effectively antagonize PAF-induced responses in platelets and neutrophils at submicromolar concentrations in vitro. merckmillipore.comncats.io Furthermore, it has demonstrated in vivo efficacy in mitigating PAF-mediated inflammatory processes in various animal models. merckmillipore.comncats.io Its high specificity for the PAF receptor has been confirmed through extensive binding assays across a wide range of receptors and ion channels. merckmillipore.com

Significance in Platelet-Activating Factor (PAF) Receptor Antagonism Research

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological processes, including platelet aggregation, inflammation, and anaphylaxis. pjps.pk The PAF receptor (PAF-R) is a G-protein coupled receptor that, when activated by PAF, triggers a cascade of cellular responses. pjps.pkopnme.com The study of PAF receptor antagonists is crucial for understanding and potentially treating a wide array of inflammatory diseases. nih.gov

This compound stands out in this field due to its high potency and selectivity. scbt.com It competitively inhibits the binding of PAF to its receptor. merckmillipore.comvulcanchem.com Research has shown that ABT-491 has a high affinity for the PAF receptor, with a reported inhibitory constant (Ki) of 0.6 nM in human platelets. abmole.comnih.gov This high affinity allows it to effectively block the downstream signaling pathways initiated by PAF. scbt.com The binding kinetics of ABT-491 are characterized by a relatively slow dissociation rate from the receptor compared to PAF itself, contributing to its potent and sustained antagonistic effects. nih.gov

The significance of ABT-491 in research is underscored by its use in a variety of experimental models. For instance, it has been used to study the role of PAF in hypoxic-ischemic brain injury in neonatal rats, where it was found to reduce neuronal apoptosis. nih.gov It has also been employed in studies investigating the mechanisms of inflammation and the growth of intracellular pathogens. frontiersin.orgphysiology.org

Historical Context of its Development within PAF Antagonist Research

The discovery of Platelet-Activating Factor in the 1970s spurred extensive research into its role in human diseases and the development of antagonists to block its action. pjps.pk Early efforts in developing PAF antagonists focused on compounds structurally similar to PAF itself, as well as natural products. nih.govencyclopedia.pub For example, extracts from the Ginkgo biloba tree were among the first natural sources found to have PAF inhibitory properties. encyclopedia.pub

The development of synthetic PAF antagonists, like ABT-491, marked a significant advancement in the field. nih.gov These synthetic compounds offered the potential for greater potency, selectivity, and more favorable pharmacological properties. pjps.pk ABT-491 was developed by Abbott Laboratories and was identified as a highly potent, selective, and orally active PAF receptor antagonist. ncats.io Its development was part of a broader effort to find effective treatments for conditions such as allergic rhinitis and other inflammatory disorders. ncats.io The discovery and optimization of non-lipid, synthetic compounds like ABT-491 relied heavily on traditional medicinal chemistry approaches, aiming to create molecules that could effectively and specifically block the PAF receptor. pjps.pk The progression from natural product-derived antagonists to potent synthetic molecules like ABT-491 illustrates the evolution of drug design in the field of PAF research. pjps.pknih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRGBOKANQBIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172381 | |

| Record name | ABT 491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189689-94-9 | |

| Record name | ABT 491 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189689949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT 491 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABT-491 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IG7Z867J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Action of Abt 491 Hydrochloride

Platelet-Activating Factor Receptor (PAFR) Binding Dynamics

ABT-491 is an ethynylindole compound that demonstrates high-affinity binding to the PAF receptor. sigmaaldrich.commerckmillipore.com The nature of this interaction exhibits both competitive and non-competitive characteristics, which are influenced by experimental conditions and are reflective of its binding kinetics. sigmaaldrich.commerckmillipore.com

Competitive Inhibition Characteristics

In equilibrium binding studies, ABT-491 hydrochloride acts as a competitive inhibitor of PAF binding to its receptor. sigmaaldrich.commerckmillipore.com This means that ABT-491 and PAF compete for the same binding site on the PAFR. The potency of this competitive inhibition is demonstrated by its low inhibition constant (Ki) values. For instance, in studies using intact human platelets, ABT-491 exhibited a Ki of 0.6 nM for inhibiting PAF binding. sigmaaldrich.comnih.govsigmaaldrich.com When isolated rabbit platelet membranes were used, the Ki was determined to be 3.8 nM. sigmaaldrich.commerckmillipore.comsigmaaldrich.com This competitive antagonism is crucial to its function, as it directly prevents the natural ligand, PAF, from activating the receptor. nih.gov

Non-Competitive Inhibition Phenomena

Interestingly, the inhibitory characteristics of ABT-491 can shift from competitive to non-competitive depending on the experimental setup. sigmaaldrich.commerckmillipore.comsigmaaldrich.com When membrane-bound PAF receptors are pre-incubated with ABT-491 before the addition of PAF, a non-competitive inhibition pattern is observed. sigmaaldrich.commerckmillipore.comsigmaaldrich.com This phenomenon is thought to be a result of a slow dissociation rate of ABT-491 from the receptor. sigmaaldrich.commerckmillipore.comsigmaaldrich.com In this scenario, once ABT-491 is bound, it does not readily detach, effectively rendering the receptor unavailable for PAF binding, even at higher concentrations of PAF. This suggests a durable and stable interaction between the antagonist and the receptor. sigmaaldrich.commerckmillipore.com

Binding Kinetics and Dissociation Rates

The binding kinetics of ABT-491 to the PAF receptor are a key determinant of its potent antagonist activity. nih.gov A defining feature is its relatively slow off-rate when compared to PAF. nih.gov This slow dissociation from the receptor contributes to the sustained inhibitory effect observed. The stability of the ABT-491-PAFR complex ensures a prolonged blockade of PAF signaling. This kinetic profile, characterized by a rapid association and a slow dissociation, underpins its effectiveness as a powerful PAFR antagonist. nih.gov

Functional Antagonism of PAF-Mediated Cellular Responses by this compound

The binding of ABT-491 to the PAF receptor translates into a potent and selective functional antagonism of various cellular responses typically induced by PAF. nih.gov This inhibition of PAF-mediated events is a direct consequence of blocking the initial receptor activation step.

Inhibition of Intracellular Calcium Mobilization

One of the immediate downstream effects of PAF receptor activation is the mobilization of intracellular calcium ([Ca2+]i). nih.gov ABT-491 effectively blocks this PAF-induced calcium influx. vulcanchem.com In human neutrophils and platelets, ABT-491 has been shown to inhibit PAF-induced calcium mobilization with a high degree of potency. vulcanchem.com This action is critical as the rise in intracellular calcium is a pivotal signal for a multitude of cellular activation processes. By preventing this calcium signal, ABT-491 curtails the cell's ability to respond to the pro-inflammatory and pro-thrombotic cues of PAF. nih.gov

Modulation of Cellular Priming Processes

PAF is known to "prime" various cells, particularly immune cells like neutrophils, making them more responsive to subsequent stimuli. nih.gov This priming process is a key element in the amplification of inflammatory responses. ABT-491 has been demonstrated to effectively inhibit this PAF-mediated cellular priming. nih.gov By blocking the PAF receptor, ABT-491 prevents the initial sensitizing signal, thereby maintaining the cells in a resting state and preventing an exaggerated response to other inflammatory mediators. This modulation of cellular priming is a significant aspect of its anti-inflammatory properties. nih.gov

Suppression of Degranulation Mechanisms

ABT-491 has been demonstrated to be effective in suppressing PAF-induced degranulation. nih.govfrontiersin.org Degranulation is a cellular process where cells release the contents of their granules, which can include inflammatory mediators. Research has shown that ABT-491 can inhibit the release of these mediators, such as histamine (B1213489) and β-hexosaminidase, from mast cells. mdpi.com This suppression of degranulation is a key aspect of its anti-inflammatory effects. The inhibition of PAF-induced degranulation by ABT-491 has been observed in various cellular models. nih.govfrontiersin.org

Effects on Platelet and Neutrophil Responses

This compound effectively antagonizes PAF-induced responses in platelets and neutrophils at submicromolar concentrations in vitro. ncats.iosigmaaldrich.com In platelets, ABT-491 inhibits PAF-induced aggregation and the release of platelet factor 4. jci.org It has been shown to block platelet activation in whole blood, indicating its efficacy even in the presence of other serum factors. ncats.io

Receptor Specificity Profile of this compound

This compound exhibits a high degree of specificity for the PAF receptor. ncats.ioscbt.comnih.gov Binding studies have shown that it has a high affinity for the PAF receptor, with a Ki value of 0.6 nM for inhibiting PAF binding to human platelets. sigmaaldrich.comsigmaaldrich.comnih.gov The binding kinetics of ABT-491 suggest a relatively slow dissociation rate from the PAF receptor compared to PAF itself. nih.gov

Extensive evaluation in binding assays against a wide variety of other receptors and ion channels has confirmed the high specificity of ABT-491 for the PAF receptor. sigmaaldrich.com This selectivity is crucial as it minimizes off-target effects and contributes to a more favorable therapeutic profile. The compound's unique chemical structure, featuring an ethynylindole core, facilitates this targeted engagement with the PAF receptor. scbt.comsigmaaldrich.com

Table 1: Investigated Cellular Responses to this compound

| Cell Type | Response Investigated | Effect of ABT-491 |

| Platelets | Aggregation | Inhibition |

| Platelets | Activation | Blockade |

| Neutrophils | Responses | Antagonism |

| Mast Cells | Degranulation | Suppression |

Table 2: Receptor Binding Affinity of ABT-491

| Receptor | Cell/Tissue Source | Ki (nM) |

| PAF Receptor | Human Platelets | 0.6 |

| PAF Receptor | Rabbit Platelet Membrane | 3.8 |

Pharmacological Profile and Preclinical Research of Abt 491 Hydrochloride

In Vitro Pharmacological Characterization

In vitro studies have been crucial in defining the potency, selectivity, and receptor interaction kinetics of ABT-491 hydrochloride.

This compound demonstrates high potency as a PAF receptor antagonist. ncats.io Its inhibitory activity has been quantified through binding assays, revealing a strong affinity for the PAF receptor. The compound exhibits a K_i_ (inhibition constant) of 0.6 nM for inhibiting PAF binding to intact human platelets. sigmaaldrich.comabmole.comnih.gov In studies using isolated rabbit platelet membranes, the K_i_ was determined to be 3.8 nM. sigmaaldrich.commerckmillipore.com This potent antagonism extends to functional cellular responses, where ABT-491 blocks PAF-induced calcium mobilization with an IC₅₀ of 1.2 nM.

The selectivity of ABT-491 is a key feature, with studies reporting high specificity for the PAF receptor when evaluated against a wide array of other receptors and ion channels. sigmaaldrich.com This ensures its action is targeted specifically to the PAF signaling pathway. scbt.com

Table 1: In Vitro Potency of this compound

| Assay | Preparation | Value | Reference |

|---|---|---|---|

| K_i_ (Inhibition of PAF Binding) | Human Platelets | 0.6 nM | sigmaaldrich.comabmole.comnih.gov |

| K_i_ (Inhibition of PAF Binding) | Rabbit Platelet Membrane | 3.8 nM | sigmaaldrich.commerckmillipore.com |

| IC₅₀ (Calcium Mobilization) | Human Neutrophils and Platelets | 1.2 nM |

This compound acts as a selective antagonist at the platelet-activating factor receptor (PAF-R), a G-protein-coupled receptor. scbt.com Its interaction with the receptor is competitive in equilibrium binding studies. sigmaaldrich.commerckmillipore.com However, if the membrane-bound receptors are pre-incubated with ABT-491 before the addition of PAF, the inhibition appears non-competitive. sigmaaldrich.commerckmillipore.com This observation is attributed to a relatively slow dissociation rate of the antagonist from the receptor compared to PAF itself. nih.govsigmaaldrich.commerckmillipore.com

The molecule's structural features, including its lipophilic characteristics, facilitate effective integration into the cell membrane where the receptor is located. scbt.com The specific stereochemistry of ABT-491 allows for tailored interactions with the receptor's binding sites, which is critical for its ability to bind to the PAF receptor and modulate cellular responses. scbt.comresearchgate.net This targeted engagement disrupts the interaction between PAF and its receptor, thereby altering intracellular signaling pathways. scbt.com

The efficacy of a compound can be influenced by its interaction with proteins and other factors present in the blood. Research indicates that ABT-491 remains effective in blocking platelet activation within whole blood. ncats.io This suggests that while the presence of high concentrations of protein and other serum factors may slightly alter the ability of ABT-491 to interact with the PAF receptor, its antagonistic activity is not significantly compromised in a more complex biological environment like blood. ncats.io

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, this compound was evaluated in various animal models to determine its effectiveness in a living system. These studies confirmed its potent, orally active inhibition of PAF-mediated processes.

ABT-491 has been shown to be a potent inhibitor of various PAF-induced inflammatory responses in animal models, including those in rats, mice, and guinea pigs. ncats.ionih.gov Administration of the compound effectively counteracts systemic effects induced by PAF, such as hypotension and edema. nih.gov The oral potency (ED₅₀) for these effects ranged between 0.03 and 0.4 mg/kg across the different species studied. nih.gov When administered intravenously, its potency was even greater, with ED₅₀ values between 0.005 and 0.016 mg/kg. nih.gov

Table 2: In Vivo Efficacy of ABT-491 Against PAF-Induced Responses

| Administration Route | Species | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Oral | Rat, Mouse, Guinea Pig | 0.03 - 0.4 | nih.gov |

| Intravenous | Rat, Mouse, Guinea Pig | 0.005 - 0.016 | nih.gov |

A key component of the inflammatory response is an increase in vascular permeability, which allows fluid to leak from blood vessels into surrounding tissues. physiology.org PAF is a known potent inducer of this effect. In a rat model of allergic rhinitis, where PAF was perfused through the nasal passages, orally administered ABT-491 significantly inhibited the resulting increase in nasal vascular permeability, with an ED₅₀ of 0.3 mg/kg. sigmaaldrich.com Similarly, when ovalbumin was used as an allergen to induce increased vascular permeability in sensitized rats, pretreatment with ABT-491 inhibited this effect by 75% at a 3 mg/kg oral dose, with a calculated ED₅₀ of 0.5 mg/kg. sigmaaldrich.com

Further studies in mice demonstrated that applying ABT-491 topically to the cremaster muscle before PAF administration completely blocked the onset of PAF-induced hyperpermeability. physiology.org However, applying the antagonist after the onset of hyperpermeability did not reverse the process, indicating its role is in preventing, rather than reversing, the permeability increase. physiology.org

This compound is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. ncats.ioabmole.comscbt.com It is an orally active compound that has demonstrated significant efficacy in various preclinical models of inflammation and pathological processes mediated by PAF. ncats.iosigmaaldrich.com

Attenuation of Hypotension

ABT-491 has been shown to effectively counteract hypotension induced by agents like lipopolysaccharide (LPS). nih.gov In a study involving rats, oral administration of ABT-491 demonstrated a dose-dependent inhibition of LPS-induced hypotension with an ED50 value of 0.04 mg/kg. nih.gov This suggests a crucial role of PAF in the systemic hypotensive response to endotoxins and highlights the potential of ABT-491 in mitigating this effect. nih.gov Furthermore, intravenous administration of ABT-491 in rats prevented the threefold increase in duodenal hemoglobin content caused by adenovirus-induced shock, indicating its ability to prevent the vasocongestion and impaired organ perfusion associated with hypotension. nih.gov

Edema Reduction

The anti-inflammatory properties of ABT-491 extend to the reduction of edema. nih.gov As a potent PAF receptor antagonist, ABT-491 effectively inhibits PAF-induced increases in vascular permeability, a key factor in the formation of edema. nih.gov Preclinical studies have demonstrated its ability to alleviate PAF-mediated inflammatory responses, which include edema. ncats.iosigmaaldrich.com

Alleviation of PAF-Mediated Pathological Processes

ABT-491 has shown broad efficacy in alleviating various pathological processes mediated by PAF. ncats.iosigmaaldrich.com In animal models, it has been effective in mitigating PAF-induced inflammatory responses, including increased vascular permeability and gastrointestinal damage. nih.govmerckmillipore.com For instance, in rats, an oral dose of ABT-491 resulted in a 79% inhibition of lipopolysaccharide-induced gastrointestinal damage. nih.gov Research has also shown that PAF receptor antagonists like ABT-491 can partially block the growth inhibition of intracellular Mycobacterium smegmatis induced by PAF, suggesting a role for PAF receptor-mediated signaling in this process. frontiersin.org

Antagonism of PAF-Induced Lethality

A critical demonstration of the protective effects of ABT-491 is its ability to antagonize PAF-induced lethality. nih.gov In studies with mice, ABT-491 administered orally showed a significant survival benefit against lipopolysaccharide-induced lethality. nih.gov At a dose of 1 mg/kg, there was an 85% survival rate in the treated group compared to 57% in the control group. nih.gov This underscores the critical role of PAF in the lethal effects of endotoxemia and the potent protective capacity of ABT-491. nih.gov

Species-Specific Efficacy Observations (Guinea Pigs, Mice, Rats)

The efficacy of ABT-491 has been consistently observed across different animal species, including guinea pigs, mice, and rats. ncats.iosigmaaldrich.commerckmillipore.com The compound effectively antagonizes PAF-induced responses in platelets and neutrophils in these species. ncats.iosigmaaldrich.commerckmillipore.com The oral potency (ED50) of ABT-491 was found to be between 0.03 and 0.4 mg/kg in rats, mice, and guinea pigs. nih.gov When administered intravenously, the ED50 values were even lower, ranging from 0.005 to 0.016 mg/kg in these species. nih.gov In rats, a single oral dose provided significant protection against a cutaneous PAF challenge for an extended period. nih.gov

Preclinical Pharmacokinetic Considerations

Oral Bioavailability in Animal Models

Preclinical Pharmacokinetic Considerations

Duration of Pharmacological Action

Preclinical studies have demonstrated that this compound exhibits a prolonged duration of action. In a rat model, a single oral dose of 0.5 mg/kg provided greater than 50% protection against a cutaneous challenge with platelet-activating factor (PAF) for a period of 8 hours. nih.gov This sustained effect is consistent with the binding kinetics of ABT-491 to the PAF receptor, which show a comparatively slow off-rate when measured against PAF itself. nih.gov This characteristic suggests that the compound remains bound to the receptor for an extended period, contributing to its lasting pharmacological activity.

Duration of Action of Oral ABT-491 in a Rat Model

| Dose (Oral) | Animal Model | Challenge | Protection | Duration |

| 0.5 mg/kg | Rat | Cutaneous PAF Challenge | > 50% | 8 hours |

Comparative Efficacy Across Administration Routes (Intravenous vs. Oral)

The efficacy of this compound has been evaluated in various animal models using both intravenous and oral routes of administration, demonstrating high potency with both methods. nih.gov

When administered intravenously, ABT-491 showed potent inhibition of PAF-induced responses, with ED50 values (the dose effective in 50% of the population) ranging from 0.005 to 0.016 mg/kg across species including rats, mice, and guinea pigs. nih.gov

Oral administration also resulted in significant efficacy, though at slightly higher doses compared to the intravenous route. The oral ED50 values for inhibiting PAF-induced inflammatory responses and lethality were found to be between 0.03 and 0.4 mg/kg in the same animal models. nih.gov Furthermore, orally administered ABT-491 was effective in other preclinical models, such as inhibiting lipopolysaccharide-induced hypotension with an ED50 of 0.04 mg/kg and gastrointestinal damage with a 79% inhibition at a dose of 0.05 mg/kg in rats. nih.gov It also demonstrated a protective effect against lipopolysaccharide-induced lethality. nih.gov

The data indicates that while intravenous administration provides the highest potency, ABT-491 maintains substantial efficacy when administered orally, highlighting its potential for different routes of application in a clinical setting.

Comparative Efficacy (ED50) of ABT-491 Across Different Administration Routes and Species

| Administration Route | Species | ED50 (mg/kg) |

| Intravenous | Rat, Mouse, Guinea Pig | 0.005 - 0.016 |

| Oral | Rat, Mouse, Guinea Pig | 0.03 - 0.4 |

Efficacy of Oral ABT-491 in a Rat Lipopolysaccharide (LPS) Model

| LPS-Induced Condition | Dose (Oral) | Efficacy |

| Hypotension | ED50 = 0.04 mg/kg | - |

| Gastrointestinal Damage | 0.05 mg/kg | 79% inhibition |

| Lethality | 1 mg/kg | 85% survival vs. 57% |

Therapeutic Applications and Disease Models in Abt 491 Hydrochloride Research

Research in Allergic Rhinitis Models

Platelet-activating factor is considered a key mediator in the pathophysiology of allergic rhinitis. nih.gov Preclinical studies utilizing animal models have demonstrated the efficacy of ABT-491 hydrochloride in mitigating key symptoms of this condition. nih.govresearchgate.net

In guinea pig models of allergic rhinitis, the administration of this compound has been shown to significantly inhibit the increase in nasal airway resistance triggered by antigen exposure. nih.gov When sensitized animals were exposed to aerosolized ovalbumin, oral administration of ABT-491 resulted in a notable reduction in airway resistance. nih.govresearchgate.net A maximum inhibition of 64% was observed, highlighting the compound's potential to alleviate nasal congestion associated with allergic responses. nih.govresearchgate.net

The efficacy of ABT-491 was further enhanced when used in combination with other agents. Co-administration with an antihistamine or a 5-lipoxygenase inhibitor led to an 80% protection against the antigen-induced response. nih.govresearchgate.net This suggests a synergistic effect and underscores the multifaceted nature of the allergic inflammatory cascade. nih.gov

Table 1: Effect of this compound on Antigen-Induced Nasal Airway Resistance in Guinea Pigs

| Treatment | Maximum Inhibition (%) |

|---|---|

| ABT-491 (alone) | 64% nih.govresearchgate.net |

Increased vascular permeability is a hallmark of the early-phase allergic reaction, leading to symptoms such as nasal discharge. In rat models, intranasal perfusion with an antigen (ovalbumin) in sensitized animals induced a significant increase in nasal vascular permeability, measured by dye leakage. nih.gov Pre-treatment with orally administered this compound effectively counteracted this response. nih.govsigmaaldrich.com

A maximum inhibition of 74% was achieved, demonstrating the compound's ability to suppress the antigen-induced increase in vascular permeability. nih.gov The dose-dependent nature of this inhibition was also established, with an ED50 value of 0.3 mg/kg when PAF itself was used to induce the response. nih.govresearchgate.netsigmaaldrich.com When the response was induced by ovalbumin, the ED50 was 0.5 mg/kg. sigmaaldrich.com

For context, other anti-inflammatory agents also showed efficacy in this model. An antihistamine (mepyramine), a serotonin (B10506) antagonist (methysergide), and a 5-lipoxygenase inhibitor (A-79175) produced inhibitions of 56%, 87%, and 65% respectively. nih.gov Notably, the combination of ABT-491 and methysergide (B1194908) resulted in a near-complete inhibition of 93%, suggesting that targeting both PAF and serotonin pathways could be a particularly effective strategy. nih.govresearchgate.net

Table 2: Inhibition of Antigen-Induced Nasal Vascular Permeability in Rats

| Treatment | Maximum Inhibition (%) |

|---|---|

| ABT-491 | 74% nih.gov |

| Mepyramine (Antihistamine) | 56% nih.gov |

| Methysergide (Serotonin Antagonist) | 87% nih.gov |

| A-79175 (5-Lipoxygenase Inhibitor) | 65% nih.gov |

To further confirm that the effects of ABT-491 were mediated through the PAF receptor, studies were conducted where PAF was directly administered to the nasal passages of guinea pigs. nih.gov This resulted in an increase in airway resistance, similar to that seen with antigen challenge. nih.gov Oral administration of ABT-491 inhibited this PAF-induced airway resistance in a dose-dependent manner, with an ED50 of 1 mg/kg. nih.govresearchgate.net This finding directly links the therapeutic effect of ABT-491 to its antagonism of the PAF receptor. nih.gov

Exploration in Endotoxemia and Lipopolysaccharide-Induced Responses

Endotoxemia, a condition characterized by the presence of endotoxins like lipopolysaccharide (LPS) in the blood, can lead to systemic inflammation, hypotension, and organ damage. nih.govnih.gov PAF is implicated as a critical mediator in the pathophysiology of endotoxic shock. nih.gov

LPS administration in animal models induces a profound hypotensive response, a key feature of septic shock. nih.gov Research has shown that this compound is highly effective at inhibiting this LPS-induced hypotension. nih.gov When administered orally, ABT-491 demonstrated a potent, dose-dependent inhibition of the hypotensive effects of LPS, with an ED50 value of 0.04 mg/kg. nih.gov This indicates that PAF receptor antagonism can effectively counteract the severe drop in blood pressure associated with endotoxemia. nih.gov

Gastrointestinal damage is another serious consequence of endotoxemia. nih.govnih.gov The administration of LPS can lead to significant injury to the gastrointestinal tract. Studies have demonstrated that oral treatment with ABT-491 provides substantial protection against this damage. nih.gov A 79% inhibition of LPS-induced gastrointestinal damage was observed, highlighting the role of PAF in mediating the gut pathology associated with endotoxemia. nih.gov

Table 3: Efficacy of this compound in a Lipopolysaccharide-Induced Endotoxemia Model

| Parameter | Measure of Efficacy | Result |

|---|---|---|

| Hypotension | ED50 | 0.04 mg/kg nih.gov |

Influence on Endotoxin-Induced Lethality

This compound has been investigated for its protective effects in preclinical models of endotoxemia, a condition often triggered by bacterial endotoxins such as lipopolysaccharide (LPS). Research has demonstrated that oral administration of ABT-491 can significantly inhibit the lethal effects of LPS. In one study, a dose of 1 mg/kg of ABT-491 resulted in a substantial increase in survival rates, with 85% of treated subjects surviving compared to 57% in the control group. nih.gov This protective effect is part of a broader capacity of ABT-491 to counteract the inflammatory cascade induced by endotoxins. The compound has also been shown to be effective in inhibiting LPS-induced hypotension and gastrointestinal damage. nih.gov

The mechanism behind this protective effect is attributed to its potent antagonism of the platelet-activating factor (PAF) receptor. nih.gov Endotoxins can stimulate the production of PAF, a powerful inflammatory mediator that contributes to the systemic inflammatory response, leading to shock and mortality. By blocking the PAF receptor, this compound can interrupt this pathological cascade.

| Parameter | Dosage of ABT-491 (oral) | Effect | Survival Rate |

|---|---|---|---|

| LPS-Induced Lethality | 1 mg/kg | Inhibition | 85% (vs. 57% control) |

| LPS-Induced Hypotension | 0.04 mg/kg (ED50) | Inhibition | Not Applicable |

| LPS-Induced Gastrointestinal Damage | 0.05 mg/kg | 79% Inhibition | Not Applicable |

Role in Pulmonary Hypertension Studies

While direct studies specifically investigating the role of this compound in pulmonary hypertension are not extensively documented in the available scientific literature, the established role of platelet-activating factor (PAF) in the pathophysiology of this condition suggests a therapeutic rationale for the use of PAF receptor antagonists. Pulmonary hypertension is characterized by increased pressure in the pulmonary arteries, and PAF has been implicated in inducing pulmonary vasoconstriction and increasing capillary permeability, both of which are hallmarks of the disease. nih.gov

Preclinical research using other PAF antagonists has shown that blocking the PAF receptor can attenuate PAF-induced pulmonary hypertension and edema in isolated lung models. nih.gov Furthermore, in animal models of pulmonary hypertension induced by monocrotaline, treatment with a PAF antagonist was found to reduce the severity of the condition and inhibit pulmonary vascular remodeling. nih.gov These findings indicate that the PAF signaling pathway is a relevant target in the development of treatments for pulmonary hypertension. Given that ABT-491 is a potent PAF receptor antagonist, its potential therapeutic utility in this disease area is plausible, though it remains a subject for future investigation.

Investigation in Neuropathic Pain Pathways

This compound has been a subject of research in the context of neuropathic pain, a chronic pain condition resulting from nerve damage. Studies have explored its mechanism of action by targeting the platelet-activating factor (PAF) signaling pathway, which is understood to play a significant role in the development and maintenance of this type of pain.

Attenuation of Pain-like Behaviors

Preclinical studies have demonstrated that the administration of ABT-491 can lead to a reduction in pain-like behaviors associated with neuropathic pain models. Specifically, research has shown that blocking the PAF receptor with antagonists can alleviate symptoms of neuropathic pain. This suggests that the hyperactivity of the PAF signaling pathway contributes to the sensitization of pain pathways.

Modulation of the PAF-Pain Loop

A key concept that has emerged from research is the "PAF-pain loop," a positive feedback mechanism that is thought to exacerbate and perpetuate neuropathic pain. nih.gov In this loop, the initial nerve injury leads to the production of ATP, which in turn stimulates the synthesis and release of PAF. This released PAF then acts on its receptors, leading to further PAF production. nih.gov Studies have shown that pretreatment with ABT-491 can disrupt this cycle by blocking the PAF receptor, thereby decreasing ATP-stimulated PAF biosynthesis in macrophages. nih.gov This interruption of the positive feedback loop is a crucial mechanism through which ABT-491 may exert its analgesic effects in neuropathic pain.

Interaction with Lysophosphatidylcholine (B164491) Acyltransferase 2 (LPCAT2)

The enzyme lysophosphatidylcholine acyltransferase 2 (LPCAT2) has been identified as a key player in the biosynthesis of PAF and, consequently, in the mechanisms of neuropathic pain. nih.gov Research has revealed that in models of neuropathic pain, the expression of LPCAT2 is upregulated in microglia within the spinal cord. nih.gov The absence of LPCAT2 has been shown to significantly reduce pain-like behaviors, highlighting its importance in the PAF-pain loop. nih.gov The interaction between ABT-491 and this pathway lies in the compound's ability to block the effects of the PAF produced by LPCAT2. By antagonizing the PAF receptor, ABT-491 effectively counteracts the downstream consequences of LPCAT2 activity in the context of neuropathic pain. nih.govnih.gov

| Component | Role in Neuropathic Pain | Effect of this compound |

|---|---|---|

| PAF | Pro-inflammatory mediator, contributes to pain sensitization | Blocks the action of PAF at its receptor |

| PAF-Pain Loop | Positive feedback mechanism amplifying pain signals | Disrupts the loop by inhibiting PAF receptor signaling |

| LPCAT2 | Key enzyme in PAF biosynthesis | Counteracts the downstream effects of PAF produced by LPCAT2 |

Role in Intracellular Pathogen Growth Inhibition Studies

There is currently a lack of specific research in the publicly available scientific literature detailing the investigation of this compound for its role in inhibiting the growth of intracellular pathogens. While the compound has been studied for its anti-inflammatory properties through the antagonism of the platelet-activating factor (PAF) receptor, its direct effects on the replication and survival of bacteria or other pathogens within host cells have not been a primary focus of reported research. The therapeutic applications of ABT-491, as documented, are centered on conditions where PAF-mediated inflammation is a key pathological feature.

Inhibition of Mycobacterium smegmatis Intracellular Growth

This compound has been instrumental in studies investigating the host-pathogen interaction during mycobacterial infection, specifically concerning the role of Platelet-Activating Factor (PAF). In models using the human monocytic cell line THP-1 infected with Mycobacterium smegmatis, the phospholipid PAF C-16 was shown to inhibit the intracellular growth of the mycobacteria. At a concentration of 1 µg/ml, PAF C-16 reduced the survival of intracellular M. smegmatis by approximately 49% compared to the solvent control group. nih.gov

To determine the mechanism of this inhibition, ABT-491, a potent PAF receptor (PAFR) antagonist, was introduced. When the infected THP-1 cells were pre-treated with ABT-491 at a concentration of 2 µg/ml for one hour before the addition of PAF C-16, the mycobacterial growth inhibition was partially reversed. nih.gov This reversal, or mitigation, was quantified by a 20–24.5% increase in the number of colony-forming units (CFUs) compared to cells treated with PAF C-16 alone. nih.gov This finding was statistically significant. nih.govresearchgate.net

Crucially, control experiments demonstrated that this compound by itself, in the absence of PAF C-16, had no discernible effect on the survival of intracellular M. smegmatis. nih.gov This highlights that the effect of ABT-491 is not due to any direct action on the mycobacteria but is a consequence of its antagonism at the PAF receptor.

Table 1: Effect of this compound on PAF C-16-Induced Inhibition of Intracellular M. smegmatis Growth

| Treatment Group | Concentration | Outcome | Percent Mitigation of PAF C-16 Effect |

| Solvent Control | N/A | Baseline survival (considered 100%) | N/A |

| PAF C-16 | 1 µg/ml | ~49% reduction in bacterial survival | 0% |

| ABT-491 only | 2 µg/ml | No effect on bacterial survival | N/A |

| ABT-491 + PAF C-16 | 2 µg/ml + 1 µg/ml | Partial reversal of growth inhibition | 20 - 24.5% |

Interaction with PAF Receptor Signaling in Mycobacterial Context

The use of this compound in the M. smegmatis infection model was pivotal in elucidating the involvement of the host cell's PAF receptor signaling pathway in controlling intracellular bacterial growth. nih.gov The partial mitigation of PAF C-16's inhibitory effects by ABT-491 strongly suggests that the antimicrobial action of PAF C-16 is, at least in part, mediated through the PAF receptor. nih.gov

Binding of PAF C-16 to its receptor is known to trigger downstream intracellular signaling cascades. nih.gov By blocking this initial binding step, ABT-491 prevents the activation of these subsequent pathways. The research demonstrated that this signaling involves the activation of phospholipase C (PLC) and phospholipase A2 (PLA2), enzymes that are crucial for the host cell's response. nih.gov Inhibition of these enzymes was also found to increase the survival of intracellular M. smegmatis, corroborating the findings with ABT-491. nih.gov

Therefore, this compound serves as a critical research tool to dissect these mechanisms. Its ability to selectively block the PAF receptor allows scientists to confirm that the observed anti-mycobacterial effect is not a non-specific result of PAF C-16 interacting with the cell, but a direct consequence of receptor-mediated signaling. nih.gov The partial nature of the reversal by ABT-491 also suggests that PAF C-16 may exert some of its biological activities through pathways independent of the PAF receptor, a possibility that warrants further investigation. nih.gov

Combination Therapy Research Considerations for Abt 491 Hydrochloride

Synergistic Effects with Other Anti-inflammatory Agents

Studies in experimental models of allergic rhinitis have demonstrated that the co-administration of ABT-491 with other classes of anti-inflammatory drugs can lead to synergistic or additive effects, resulting in greater inhibition of allergic responses than that achieved by any single agent alone. nih.gov

In a guinea pig model of antigen-induced nasal airway resistance, ABT-491 alone at a dose of 10 mg/kg orally provided a 64% inhibition of the response. nih.gov When co-administered with an antihistamine, which by itself was not significantly effective in blocking the response, the protective effect increased to 80%. nih.gov This suggests a synergistic interaction where blocking both PAF and histamine (B1213489) pathways provides more comprehensive relief from allergic symptoms.

| Treatment | Maximum Inhibition (%) |

|---|---|

| ABT-491 (10 mg/kg p.o.) | 64% |

| ABT-491 + Antihistamine | 80% |

Similar to the findings with antihistamines, combining ABT-491 with a 5-lipoxygenase inhibitor also enhanced its effectiveness in the guinea pig model of antigen-induced nasal airway resistance. While the 5-lipoxygenase inhibitor alone was insignificant in preventing the response, its co-administration with ABT-491 resulted in an 80% inhibition of nasal airway resistance, a notable increase from the 64% inhibition observed with ABT-491 alone. nih.gov

| Treatment | Maximum Inhibition (%) |

|---|---|

| ABT-491 (10 mg/kg p.o.) | 64% |

| ABT-491 + 5-Lipoxygenase Inhibitor | 80% |

In a rat model of antigen-induced nasal vascular permeability, the combination of ABT-491 with a serotonin (B10506) antagonist, methysergide (B1194908), demonstrated a profound synergistic effect. nih.gov Pretreatment with ABT-491 (3 mg/kg p.o.) alone inhibited the antigen-induced leakage by a maximum of 74%. nih.gov The serotonin antagonist alone provided 87% inhibition. nih.gov However, the co-administration of both ABT-491 and methysergide resulted in nearly complete inhibition of the response, reaching 93%. nih.gov

| Treatment | Maximum Inhibition (%) |

|---|---|

| ABT-491 (3 mg/kg p.o.) | 74% |

| Methysergide (Serotonin Antagonist) | 87% |

| ABT-491 + Methysergide | 93% |

Rationales for Combination Strategies in PAF-Mediated Diseases

The rationale for employing combination therapies in PAF-mediated diseases, such as allergic rhinitis, stems from the understanding that multiple inflammatory mediators contribute to the pathophysiology of these conditions. Allergic inflammation is a complex process involving the release of a cascade of mediators, including PAF, histamine, leukotrienes, and serotonin, each contributing to symptoms like increased vascular permeability and airway resistance. nih.gov

Future Directions and Emerging Research Avenues for Abt 491 Hydrochloride

Potential for New Therapeutic Applications

The foundational role of the platelet-activating factor (PAF) in inflammation and thrombosis suggests its involvement in a wide array of pathologies. While classic inflammatory conditions have been the primary focus, emerging research indicates that potent PAF receptor antagonists like ABT-491 could be repurposed or newly applied in other complex diseases.

Oncology: The PAF/PAF receptor (PAFR) axis is increasingly implicated in tumor growth, angiogenesis, and metastasis. nih.govelsevier.es Many cancer cells overexpress PAFR, and its activation can trigger pro-survival signaling pathways. mdpi.commaayanlab.cloud PAFR antagonists have been shown to reduce tumor burden and enhance the efficacy of chemotherapy and radiotherapy in experimental models. frontiersin.orgnih.gov The high potency of ABT-491 could be leveraged to disrupt these oncogenic signals, potentially as an adjunct to standard cancer treatments to inhibit tumor repopulation following therapy. nih.govelsevier.es

Neurological Disorders: PAF is involved in the pathophysiology of various neurological conditions, including multiple sclerosis, traumatic brain injury, and potentially Alzheimer's disease. patsnap.com By blocking PAF receptors, antagonists may exert neuroprotective effects by reducing neuroinflammation and subsequent neuronal damage. patsnap.com

Cardiovascular Diseases: Beyond its role in thrombosis, the PAF pathway is implicated in the development of atherosclerosis. mdpi.compatsnap.com By preventing PAF-mediated platelet aggregation and inflammation within blood vessels, potent antagonists could offer a novel strategy for managing conditions like myocardial infarction and stroke. patsnap.com

Advanced Methodological Approaches in PAF Receptor Research

Future research into ABT-491 will be significantly enhanced by cutting-edge methodologies that provide unprecedented insight into the PAF receptor, a G-protein coupled receptor (GPCR). patsnap.com

A monumental advance is the successful elucidation of the crystal structure of the human PAF receptor in a complex with ABT-491. nih.gov This structural data provides an atomic-level map of how ABT-491 binds to and inhibits the receptor. researchgate.net Such insights are invaluable for structure-based drug design, allowing for the potential development of next-generation antagonists with even greater specificity and optimized pharmacokinetic properties.

Other advanced approaches applicable to PAF receptor research include:

Cryo-Electron Microscopy (Cryo-EM): This technique allows for the structural determination of GPCRs in various conformational states, offering a more dynamic picture of receptor activation and inhibition. bioengineer.org

AI-Powered Structural Prediction: Tools like AlphaFold3 can now generate highly accurate 3D models of receptors, accelerating the understanding of receptor structure and its interaction with ligands. bioengineer.org

Advanced Biosensors: The development of novel tools, such as genetically encoded nanobody sensors, enables real-time monitoring of receptor activation and signaling within living cells, providing deeper insights into the pharmacological effects of antagonists like ABT-491. nih.govpnas.org

Integration of Genetic Data in Target Validation Studies

The validation of the PAF receptor as a therapeutic target is increasingly supported by human genetic data. Genome-Wide Association Studies (GWAS) and other genetic research have identified polymorphisms in the PAF receptor gene (PTAFR) associated with susceptibility to various diseases.

For instance, specific variations in the PTAFR gene have been linked to an increased risk for conditions such as multiple sclerosis and coronary heart disease. wikigenes.orgnih.gov Furthermore, PTAFR expression levels have been correlated with clinical outcomes in certain cancers and infectious diseases. maayanlab.cloudnih.gov

This genetic evidence strengthens the rationale for targeting the PAF receptor. Future studies can leverage this data to:

Identify patient populations most likely to benefit from treatment with a PAF receptor antagonist.

Use genetically engineered models, such as PAF receptor-deficient or overexpressing mice, to dissect the precise role of PAF signaling in health and disease, further validating the therapeutic hypothesis for ABT-491. nih.gov

Development of Novel Analgesic Strategies (e.g., targeting LPCAT2)

A particularly exciting and novel application for PAF receptor antagonists is in the treatment of neuropathic pain, a condition often resistant to current analgesics. nih.gov Recent research has uncovered a "PAF-pain loop" that plays a critical role in the development of this type of pain. nih.govsciencedaily.com

This loop involves the enzyme lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), which is responsible for PAF biosynthesis in spinal cord microglia. nih.gov In animal models of neuropathic pain, mice lacking the LPCAT2 gene did not develop pain-like behaviors. sciencedaily.commedicalxpress.commedindia.net Crucially, research demonstrated that ATP-stimulated PAF production in immune cells could be decreased by pre-treatment with ABT-491, confirming the existence of a positive feedback loop where PAF signaling drives its own synthesis. nih.gov

These findings strongly suggest that blocking the PAF receptor with a potent antagonist like ABT-491 can disrupt this pain-perpetuating cycle. nih.gov Studies in animal models have already shown that various PAF antagonists have potent and long-lasting anti-allodynia (pain from non-painful stimuli) effects. nih.govresearchgate.net This positions ABT-491 as a candidate for a new class of analgesic drugs specifically for neuropathic pain. nih.gov

Re-evaluation of PAF Receptor Antagonists' Clinical Utility

The clinical development of earlier PAF receptor antagonists was hampered by a lack of efficacy in trials for conditions like asthma, sepsis, and pancreatitis. atsjournals.orgmdpi.comnih.gov For example, antagonists such as WEB2086 and UK74505 failed to show significant effects on allergen-induced responses in asthmatic patients. atsjournals.org

However, these outcomes may not reflect a flaw in the target itself, but rather the insufficient potency or suboptimal pharmacological properties of the compounds tested. atsjournals.org The discovery of new roles for the PAF pathway, particularly in neuropathic pain and cancer, coupled with the availability of highly potent and selective next-generation antagonists like ABT-491, necessitates a thorough re-evaluation of the clinical utility of this drug class. frontiersin.orgnih.govnih.gov Future clinical trials should be designed to leverage these new insights, focusing on:

Diseases with strong genetic validation for PAFR involvement.

Indications where preclinical models have shown robust efficacy, such as neuropathic pain. nih.gov

Use as an adjunctive therapy, for example, to enhance the effectiveness of chemotherapy. elsevier.es

Optimizing Therapeutic Interventions for Complex Inflammatory Conditions

Complex inflammatory conditions such as sepsis and Acute Respiratory Distress Syndrome (ARDS) involve a cascade of inflammatory mediators, making them notoriously difficult to treat. nih.govnih.gov PAF is a key upstream mediator in these cascades, and its inhibition holds the potential to blunt the downstream inflammatory storm. nih.gov

Preclinical studies have demonstrated that ABT-491 is highly effective in animal models of sepsis, inhibiting lipopolysaccharide-induced hypotension, gastrointestinal damage, and lethality at low oral doses. nih.gov This highlights its potential utility in treating systemic inflammatory syndromes.

Optimizing interventions for these conditions requires a multifaceted approach. For a potent agent like ABT-491, this could involve:

Biomarker-Guided Therapy: Identifying biomarkers that indicate hyperactivation of the PAF pathway in patients with sepsis or ARDS could help select individuals most likely to respond to treatment.

Targeted Delivery: Developing strategies to deliver the antagonist directly to sites of inflammation, such as the lungs in ARDS, could maximize efficacy while minimizing potential systemic effects.

Combination Therapy: Using ABT-491 in combination with other anti-inflammatory agents or supportive care measures, such as corticosteroids in ARDS, could provide a synergistic therapeutic effect. nih.gov

Data Tables

Table 1: In Vivo Potency of ABT-491 Hydrochloride in Preclinical Models

| Model / Challenge | Species | Route of Administration | ED₅₀ (mg/kg) | Outcome Measured |

| PAF-induced Hypotension | Rat | Oral | 0.03 | Inhibition of hypotension |

| PAF-induced Vascular Permeability | Mouse | Oral | 0.4 | Inhibition of permeability |

| PAF-induced Lethality | Mouse | Oral | 0.08 | Prevention of death |

| Lipopolysaccharide-induced Hypotension | Rat | Oral | 0.04 | Inhibition of hypotension |

| Lipopolysaccharide-induced GI Damage | Rat | Oral | 0.05 | 79% inhibition |

| Lipopolysaccharide-induced Lethality | Rat | Oral | 1.0 | 85% survival vs 57% |

| PAF-induced Responses | Rat, Mouse, Guinea Pig | Intravenous | 0.005 - 0.016 | General inhibition |

Data sourced from Albert et al., European Journal of Pharmacology, 1997. nih.gov

Q & A

Q. What is the molecular mechanism of ABT-491 hydrochloride as a PAF receptor antagonist, and how does this inform experimental design?

this compound competitively inhibits platelet-activating factor (PAF) binding to its receptor (PAF-R) with high specificity, exhibiting Ki values of 0.6 nM (human platelets) and 3.8 nM (guinea pig lung membranes) . For mechanistic studies, researchers should use radioligand binding assays or functional assays (e.g., PAF-induced platelet aggregation) to validate antagonist activity. Include controls for receptor specificity, such as testing against unrelated receptors, and use dose-response curves to determine IC50 values. Reference compounds like WEB-2086 or CV-6209 can serve as comparative PAF-R antagonists .

Q. What are the recommended concentrations and protocols for in vitro studies using this compound?

In bacterial adherence assays (e.g., Streptococcus pyogenes), pre-incubate ABT-491 at 10–50 µM with epithelial cells for 1 hour at 37°C before introducing bacteria . For PAF-induced inflammation models, use 1–10 µM in cell culture to block neutrophil activation . Always dissolve the compound in sterile water (10 mg/mL stock) and dilute in assay buffers. Include vehicle controls (e.g., equivalent HCl concentration) to rule out solvent effects .

Q. How should researchers handle discrepancies in reported Ki values for this compound?

The variation in Ki values (0.6 vs. 3.8 nM) arises from differences in tissue sources (human vs. guinea pig) and assay conditions. To resolve contradictions, replicate experiments using the same species/tissue and standardized protocols (e.g., consistent temperature, buffer pH, and PAF concentrations). Cross-validate results with alternative methodologies, such as calcium flux assays or gene-edited PAF-R knockout models .

Advanced Research Questions

Q. How can this compound be integrated into combination therapies for complex pathologies like anaphylactic shock?

In ovalbumin-induced anaphylaxis models, co-administer ABT-491 (5–10 mg/kg, intravenously) with epinephrine to synergistically restore blood pressure and reduce epinephrine dosage. Use randomized group designs (e.g., sham, disease, monotherapy, and combination groups) and measure outcomes like plasma PAF levels, mean arterial pressure, and survival rates. Statistical analysis should employ unpaired Student’s t-tests and Pearson correlation for dose-response relationships .

Q. What experimental strategies optimize ABT-491’s efficacy in bacterial invasion studies involving phosphorylcholine (PC)-expressing pathogens?

For Streptococcus pyogenes adherence assays, combine ABT-491 pretreatment with PC-specific inhibitors (e.g., TEPC-15 monoclonal antibody). Use flow cytometry to quantify bacterial PC expression and correlate it with ABT-491’s inhibitory effects. Include emm gene-typing to account for strain-specific variations in PC expression and invasion efficiency .

Q. How should researchers address stability and storage challenges for this compound in long-term studies?

Reconstitute lyophilized ABT-491 in inert gas-purged vials with sterile water, aliquot into single-use portions, and store at -20°C for ≤3 months. Avoid repeated freeze-thaw cycles. For in vivo studies, prepare fresh solutions daily and verify potency via HPLC (≥98% purity) before administration .

Methodological Considerations

Q. What statistical approaches are critical for analyzing ABT-491’s dose-dependent effects in preclinical models?

Use SPSS or R for ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups. For time-course data (e.g., blood pressure recovery), apply mixed-effects models. Report means ± SD and effect sizes, and ensure power analysis is performed during experimental design to justify sample sizes .

Q. How can researchers validate PAF-R antagonism specificity in heterogeneous cell populations?

Combine ABT-491 with siRNA-mediated PAF-R knockdown in target cells (e.g., neutrophils or epithelial cells). Use fluorescent PAF analogs (e.g., BODIPY-PAF) to visualize receptor binding via confocal microscopy. Cross-check specificity by testing ABT-491 in PAF-R-deficient transgenic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.